molecular formula C14H19NO4 B3844656 diethyl 2,2'-(phenylimino)diacetate

diethyl 2,2'-(phenylimino)diacetate

Cat. No.: B3844656
M. Wt: 265.30 g/mol
InChI Key: PIEZBVFUEZYPBJ-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(phenylimino)diacetate (CAS: 7418-20-4, alternative names: 2,2'-(phenylimino)bisethyl diacetate, ethanol 2,2'-(phenylimino)bis-diacetate) is an organo-nitrogen compound featuring a central phenylimino group flanked by two ethyl acetate moieties . Its molecular formula is C₁₄H₁₉NO₄ (MW: 265.3 g/mol), with a logP value of 1.96, indicating moderate lipophilicity . Structurally, it consists of a phenyl ring connected via an imine group to two ethyl acetate chains, enabling reactivity in nucleophilic and electrophilic environments.

Properties

IUPAC Name

ethyl 2-(N-(2-ethoxy-2-oxoethyl)anilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)10-15(11-14(17)19-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZBVFUEZYPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(phenylimino)diacetate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes further reaction to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of diethyl 2,2’-(phenylimino)diacetate can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of more efficient catalysts and solvents that can be easily recycled also contributes to the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(phenylimino)diacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of diethyl 2,2’-(phenylimino)diacetate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective reactions .

Major Products

The major products formed from the reactions of diethyl 2,2’-(phenylimino)diacetate depend on the type of reaction. For example, oxidation can yield diethyl 2,2’-(phenylimino)diacetate oxides, while reduction can produce diethyl 2,2’-(phenylamino)diacetate .

Scientific Research Applications

Diethyl 2,2’-(phenylimino)diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,2’-(phenylimino)diacetate involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Central Functional Group Molecular Formula Key Properties/Applications Reference
Diethyl 2,2'-(phenylimino)diacetate Phenylimino C₁₄H₁₉NO₄ Enzyme-mediated synthesis; intermediate
Diethyl malonyl-diglycinate Malonyl C₁₁H₁₇NO₈ NMR-confirmed structure (δH: 3.78 ppm for CH₂–NH); used in peptide synthesis
Diethyl 2,2′-(1,4-phenylenedioxy)diacetate Phenylenedioxy C₁₆H₂₀O₈ Crystalline structure with hydrogen-bonded networks; studied for solid-state properties
Dimethyl 2,2′-[2-(phenylcarbamoyl)hydrazine-1,1-diyl]diacetate Hydrazine-carbamoyl C₁₅H₂₀N₄O₆ Potential bioactive agent; unresolved pharmacological profile

Functional Analogues

UV-Filtering Derivatives

  • Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)imidazolidine-diyl)diacetate (3b): Exhibits UVB protection (SPFin vitro: 3.07) and photostability in macrogol formulations. Non-cytotoxic (up to 50 µM) and non-estrogenic, making it a candidate for sunscreen formulations .
  • This compound: Lacks intrinsic UV-filtering activity but serves as a precursor for photostable derivatives .

Antimicrobial Agents

  • Diethyl 2,2'-(1,3-diphosphoxane-diyl)diacetate :
    • Broad-spectrum antimicrobial activity (inhibition zones: 11.8–31.3 mm against bacteria; 10.8–19.5 mm against fungi).
    • Stronger efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative strains .
  • This compound: No direct antimicrobial activity reported; its utility lies in synthetic pathways rather than bioactivity .

Reactivity and Stability

  • This compound undergoes hydrolysis under basic conditions to yield 2,2'-(phenylimino)diacetic acid (CAS: 1137-73-1), a chelating agent for metal ions .
  • In contrast, diethyl malonyl-diglycinate resists hydrolysis due to steric protection of the malonyl group, enhancing its stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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